molecular formula C20H24N2O4S B267653 3-phenyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)propanamide

3-phenyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)propanamide

Katalognummer B267653
Molekulargewicht: 388.5 g/mol
InChI-Schlüssel: GHCLIZVMVLSQTN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-phenyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)propanamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.

Wirkmechanismus

3-phenyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)propanamide works by irreversibly binding to BTK, which prevents downstream signaling pathways from being activated. This leads to the inhibition of B-cell activation, proliferation, and survival. 3-phenyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)propanamide also inhibits the activation of other kinases in the B-cell receptor signaling pathway, including AKT and ERK.
Biochemical and Physiological Effects:
3-phenyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)propanamide has been shown to induce apoptosis (programmed cell death) in B-cells, reduce the production of cytokines and chemokines, and inhibit the migration of B-cells to lymphoid tissues. 3-phenyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)propanamide also enhances the activity of immune cells, such as natural killer cells and T-cells, which can further contribute to its anti-tumor effects.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 3-phenyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)propanamide is its specificity for BTK, which reduces the risk of off-target effects and toxicity. 3-phenyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)propanamide has also shown good oral bioavailability and pharmacokinetic properties in preclinical studies. However, one limitation of 3-phenyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)propanamide is its potential for drug resistance, which can arise through mutations in BTK or other components of the B-cell receptor signaling pathway.

Zukünftige Richtungen

There are several potential future directions for the development of 3-phenyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)propanamide and other BTK inhibitors. One area of interest is the combination of BTK inhibitors with other targeted therapies, such as PI3K inhibitors or immune checkpoint inhibitors. Another area of research is the identification of biomarkers that can predict response to BTK inhibitors and guide patient selection. Finally, there is a need for further clinical trials to evaluate the safety and efficacy of 3-phenyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)propanamide in different types of B-cell malignancies and in combination with other therapies.

Synthesemethoden

The synthesis of 3-phenyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)propanamide involves several steps, including the reaction of 4-aminobenzene sulfonamide with 2-(bromomethyl)tetrahydrofuran, followed by the reaction with 3-phenylpropanoic acid to yield the final product. The synthesis process has been optimized to improve the yield and purity of 3-phenyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)propanamide.

Wissenschaftliche Forschungsanwendungen

3-phenyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)propanamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, 3-phenyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)propanamide has demonstrated potent anti-tumor activity, both as a single agent and in combination with other therapies. 3-phenyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)propanamide has also been shown to inhibit B-cell receptor signaling and disrupt the interaction between B-cells and the tumor microenvironment.

Eigenschaften

Produktname

3-phenyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)propanamide

Molekularformel

C20H24N2O4S

Molekulargewicht

388.5 g/mol

IUPAC-Name

N-[4-(oxolan-2-ylmethylsulfamoyl)phenyl]-3-phenylpropanamide

InChI

InChI=1S/C20H24N2O4S/c23-20(13-8-16-5-2-1-3-6-16)22-17-9-11-19(12-10-17)27(24,25)21-15-18-7-4-14-26-18/h1-3,5-6,9-12,18,21H,4,7-8,13-15H2,(H,22,23)

InChI-Schlüssel

GHCLIZVMVLSQTN-UHFFFAOYSA-N

SMILES

C1CC(OC1)CNS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCC3=CC=CC=C3

Kanonische SMILES

C1CC(OC1)CNS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.